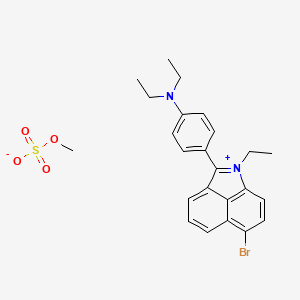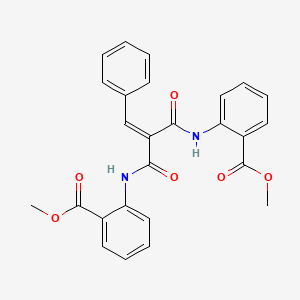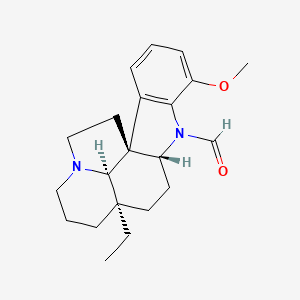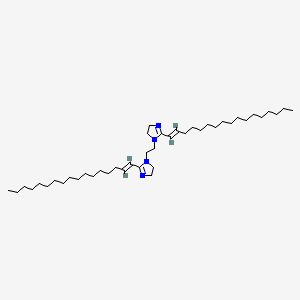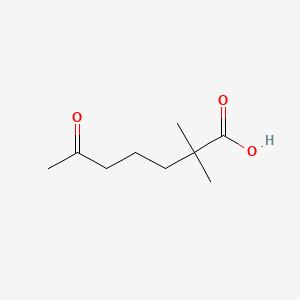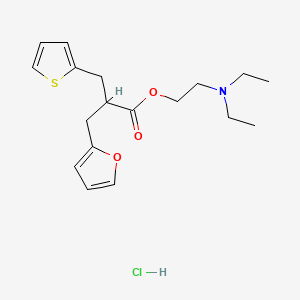
2-(Diethylamino)ethyl alpha-(2-thienylmethyl)furan-2-propionate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2-(diéthylamino)éthyl alpha-(2-thiénylméthyl)furan-2-propionate est un composé organique complexe de formule moléculaire C18H26ClNO3S et d'une masse molaire de 371,92 g/mol . Ce composé est connu pour sa structure chimique unique, qui comprend un cycle furane, un groupe thiényle et une chaîne latérale diéthylaminoéthyle. Il est principalement utilisé dans la recherche scientifique et a diverses applications en chimie, biologie, médecine et industrie.
Méthodes De Préparation
Les conditions réactionnelles nécessitent généralement des réactifs et des catalyseurs spécifiques pour s'assurer que le produit souhaité est obtenu avec un rendement et une pureté élevés . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour produire le composé de manière efficace et rentable.
Analyse Des Réactions Chimiques
Le chlorhydrate de 2-(diéthylamino)éthyl alpha-(2-thiénylméthyl)furan-2-propionate subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques ou de cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Le chlorhydrate de 2-(diéthylamino)éthyl alpha-(2-thiénylméthyl)furan-2-propionate a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Il est utilisé comme réactif en synthèse organique et comme brique de construction pour la préparation de molécules plus complexes.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses effets sur les processus cellulaires et ses interactions avec les biomolécules.
Médecine: La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, telles que son utilisation dans le développement de médicaments et ses effets sur diverses maladies.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 2-(diéthylamino)éthyl alpha-(2-thiénylméthyl)furan-2-propionate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé .
Applications De Recherche Scientifique
2-(Diethylamino)ethyl alpha-(2-thienylmethyl)furan-2-propionate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and its effects on various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl alpha-(2-thienylmethyl)furan-2-propionate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de 2-(diéthylamino)éthyl alpha-(2-thiénylméthyl)furan-2-propionate peut être comparé à d'autres composés similaires, tels que:
Chlorhydrate de chlorure de 2-(diéthylamino)éthyle: Ce composé a un groupe diéthylaminoéthyle similaire, mais il n'a pas les groupes furane et thiényle, ce qui le rend moins complexe et potentiellement moins polyvalent.
2-(diéthylamino)éthyl alpha-(2-thiénylméthyl)furan-2-propionate: La forme non chlorhydrate du composé, qui peut avoir des propriétés de solubilité et de stabilité différentes.
La particularité du chlorhydrate de 2-(diéthylamino)éthyl alpha-(2-thiénylméthyl)furan-2-propionate réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques uniques.
Propriétés
Numéro CAS |
84560-09-8 |
|---|---|
Formule moléculaire |
C18H26ClNO3S |
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-(furan-2-ylmethyl)-3-thiophen-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H25NO3S.ClH/c1-3-19(4-2)9-11-22-18(20)15(13-16-7-5-10-21-16)14-17-8-6-12-23-17;/h5-8,10,12,15H,3-4,9,11,13-14H2,1-2H3;1H |
Clé InChI |
JMXVIVVNSLWTJU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(CC1=CC=CO1)CC2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


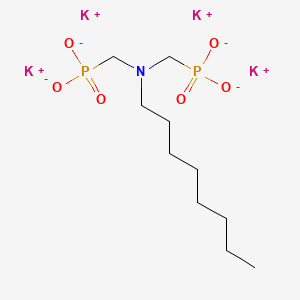
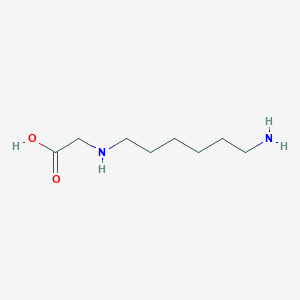
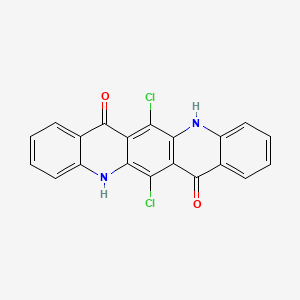
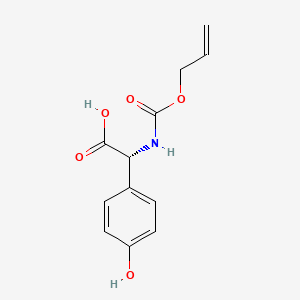
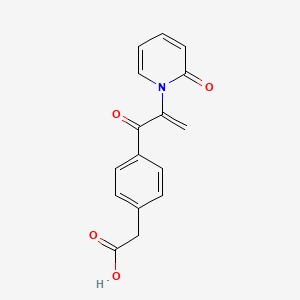

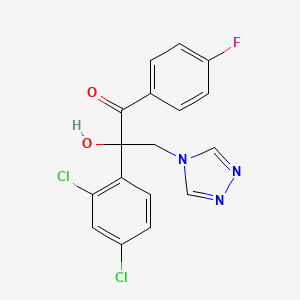
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
